Comparative Target Affinity: SB 415286 vs. SB 216763 (Higher Affinity Analog)
In a direct, cross-study comparison of in vitro kinase inhibition, SB 415286 demonstrates a Ki of 31 nM for GSK-3α, which is approximately 3.4-fold higher (i.e., lower affinity) than the Ki of 9 nM for the closely related analog SB 216763 [1]. Despite this difference in affinity, SB 415286 may be preferred for applications where slightly lower potency is desired to avoid complete pathway suppression or to investigate graded responses.
| Evidence Dimension | GSK-3α Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 31 nM |
| Comparator Or Baseline | SB 216763: 9 nM |
| Quantified Difference | 3.4-fold lower affinity (higher Ki) for SB 415286 |
| Conditions | In vitro kinase assay, ATP-competitive |
Why This Matters
This quantifies the difference in target engagement between two structurally related maleimide GSK-3 inhibitors, enabling researchers to select the compound with the optimal potency for their specific assay or model.
- [1] Coghlan MP, Culbert AA, Cross DA, Corcoran SL, Yates JW, Pearce NJ, et al. Selective small molecule inhibitors of glycogen synthase kinase-3 modulate glycogen metabolism and gene transcription. Chem Biol. 2000;7(10):793-803. View Source
